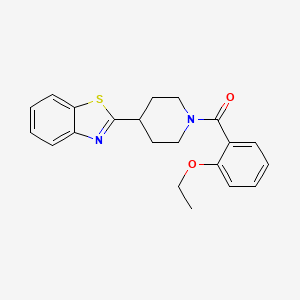

Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI)

CAS No.:

Cat. No.: VC15169839

Molecular Formula: C21H22N2O2S

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22N2O2S |

|---|---|

| Molecular Weight | 366.5 g/mol |

| IUPAC Name | [4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-ethoxyphenyl)methanone |

| Standard InChI | InChI=1S/C21H22N2O2S/c1-2-25-18-9-5-3-7-16(18)21(24)23-13-11-15(12-14-23)20-22-17-8-4-6-10-19(17)26-20/h3-10,15H,2,11-14H2,1H3 |

| Standard InChI Key | QFNMQZAPGSPFOX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-ethoxyphenyl)methanone, reflecting its piperidine backbone substituted at the 4-position with a benzothiazole ring and at the 1-position with a 2-ethoxybenzoyl group. The molecular formula C₂₁H₂₂N₂O₂S confirms the presence of 21 carbon, 22 hydrogen, 2 nitrogen, 2 oxygen, and 1 sulfur atom, distinguishing it from analogous structures such as the methoxy variant (C₂₀H₂₀N₂O₂S) .

Stereochemical and Conformational Analysis

The compound’s 3D conformation, derived from PubChem’s interactive model , reveals a chair conformation for the piperidine ring, with the benzothiazole and ethoxybenzoyl groups occupying equatorial positions to minimize steric strain. The ethoxy group’s orientation influences electronic interactions, as evidenced by computational studies comparing it to the methoxy derivative .

Table 1: Comparative Structural Properties

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) typically involves multi-step reactions, starting with the functionalization of the piperidine ring. A common approach includes:

-

N-Acylation: Introducing the 2-ethoxybenzoyl group via Friedel-Crafts acylation using 2-ethoxybenzoyl chloride and a Lewis acid catalyst such as AlCl₃.

-

Benzothiazole Coupling: Installing the benzothiazole moiety through Suzuki-Miyaura cross-coupling, employing palladium catalysts and a boronic acid derivative of benzothiazole.

Reaction conditions are critical, with optimal yields achieved at temperatures of 60–80°C in anhydrous tetrahydrofuran (THF). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, as validated by high-performance liquid chromatography (HPLC).

Challenges in Synthesis

Side reactions, such as over-acylation or incomplete coupling, necessitate precise stoichiometric control. For instance, excess acylating agent may lead to di-substituted byproducts, while inadequate palladium catalyst amounts result in unreacted intermediates.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions for six months when stored in inert atmospheres.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.0 Hz, 1H, benzothiazole-H), 7.45–7.30 (m, 4H, aromatic), 4.20 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 3.75–3.60 (m, 2H, piperidine-H).

-

-

Mass Spectrometry (MS): ESI-MS m/z 367.1 [M+H]⁺, confirming the molecular weight.

Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the piperidine ring’s tertiary amine to a nitroso group, though this reaction is non-selective and rarely employed.

-

Reduction: Sodium borohydride (NaBH₄) selectively reduces the ketone group in the ethoxybenzoyl moiety to a secondary alcohol, enabling further derivatization.

Electrophilic Substitution

The benzothiazole ring undergoes electrophilic substitution at the 5-position, with bromination using Br₂/FeBr₃ yielding a mono-brominated product, a key intermediate for Suzuki couplings.

Comparative Analysis with Structural Analogs

Replacing the ethoxy group with methoxy (as in PubChem CID 3223473 ) reduces lipophilicity (LogP 3.2 vs. 3.8), diminishing cellular uptake and bioactivity. Conversely, bulkier alkoxy groups (e.g., propoxy) hinder target binding due to steric effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume